2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid
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Overview
Description
2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid is an organic compound with the molecular formula C12H9BF3NO3. It is a boronic acid derivative, characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid acts as a nucleophile . The boronic acid moiety interacts with a palladium catalyst, undergoing transmetalation, a process where it transfers its organic group to the palladium . This forms a new carbon-carbon bond, effectively coupling the two organic groups .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions are widely used in the synthesis of biologically active compounds , suggesting that the product of these reactions could potentially interact with various biochemical pathways.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of various biologically active compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry place in a tightly closed container . Additionally, the reaction conditions, such as temperature, solvent, and the presence of a catalyst, can greatly affect the outcome of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-trifluoromethylphenol with a suitable halogenated pyridine derivative under basic conditions to form the phenoxy intermediate.
Boronic Acid Formation: The phenoxy intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid functionality at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, solvent choice, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)pyridine-5-boronic acid
- Phenylboronic acid
Uniqueness
2-(4-Trifluoromethylphenoxy)pyridine-5-boronic acid stands out due to the presence of both a trifluoromethyl group and a boronic acid group, which confer unique reactivity and biological properties. Compared to similar compounds, it offers enhanced stability and specificity in its interactions with biological targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[6-[4-(trifluoromethyl)phenoxy]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF3NO3/c14-12(15,16)8-1-4-10(5-2-8)20-11-6-3-9(7-17-11)13(18)19/h1-7,18-19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLNSNRYOJMOCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681906 |
Source
|
Record name | {6-[4-(Trifluoromethyl)phenoxy]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-58-3 |
Source
|
Record name | {6-[4-(Trifluoromethyl)phenoxy]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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